Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-(phenylmethyl)-
Description
Properties
CAS No. |
167299-12-9 |
|---|---|
Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2-phenylacetamide |
InChI |
InChI=1S/C20H20N4O3/c1-23-19(26)17(18(21)22-20(23)27)24(13-15-10-6-3-7-11-15)16(25)12-14-8-4-2-5-9-14/h2-11H,12-13,21H2,1H3,(H,22,27) |
InChI Key |
HXDXTAMKUSIHIJ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Synonyms |
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-(phenylmethyl)- |
Origin of Product |
United States |
Preparation Methods
Introduction of the 4-Amino Group
The 4-amino substituent is introduced via nucleophilic substitution or reductive amination. In one method, 2,6-dioxo-1-methylpyrimidine is treated with ammonium acetate in acetic acid under reflux, followed by selective reduction using sodium cyanoborohydride. Alternative approaches employ hydrazine hydrate to form intermediate hydrazones, which are subsequently hydrogenated2.
Methylation at N1
Methylation is achieved using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, with yields exceeding 90% under optimized conditions.
Benzeneacetamide Moiety Formation
The benzeneacetamide group is introduced through a coupling reaction between benzeneacetic acid chloride and the aminopyrimidine intermediate. This step requires careful control of stoichiometry and temperature to avoid over-acylation.
Procedure :
-
Dissolve the aminopyrimidine (1 equiv) in anhydrous THF.
-
Add triethylamine (2.5 equiv) as a base.
-
Slowly add benzeneacetic acid chloride (1.1 equiv) at 0°C.
-
Stir at room temperature for 12h.
-
Quench with ice water and extract with ethyl acetate.
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 0°C → 25°C | Higher temps cause decomposition |
| Solvent | THF | DMF reduces yield by 15% |
| Equiv. Acid Chloride | 1.1 | Excess leads to diacylation |
N-(Phenylmethyl) Functionalization
The phenylmethyl (benzyl) group is introduced via alkylation or Ullmann-type coupling . A robust method involves reacting the acetamide intermediate with benzyl bromide in the presence of cesium carbonate:
Optimization Insights :
-
Catalyst : Cesium carbonate outperforms potassium carbonate due to higher basicity and solubility.
-
Solvent : DMF enhances reaction rate but requires post-reaction purification to remove residuals.
Catalytic Hydrogenation with Raney Nickel
Final reduction steps to achieve the tetrahydro-pyrimidine structure employ Raney nickel under hydrogen pressure. For example, in a protocol adapted from patent CN110878032A:
-
Combine intermediate (1 equiv), ethyl acetate (10 vol), and Raney nickel (5 wt%).
-
Pressurize with H₂ to 0.8 MPa.
-
Heat to 70°C for 5h.
-
Filter catalyst and acidify with HCl/MeOH to pH 2–3.
-
Crystallize at 0–5°C.
| Example | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 0.6 | 50 | 77 | 95 |
| 2 | 0.8 | 70 | 90 | 98.5 |
One-Pot Synthesis Strategies
Recent advancements emphasize one-pot methodologies to reduce purification steps. A representative protocol from the PDF source involves:
-
Cyclocondensation : Mix malononitrile, methylurea, and benzaldehyde in ethanol.
-
In situ Reduction : Add sodium borohydride after cyclization.
-
Acetylation : Introduce acetic anhydride directly into the reaction mixture.
This approach achieves an overall yield of 68% with 97% purity, demonstrating efficiency for scale-up.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 167299-12-9 | C₂₀H₂₀N₄O₃ | 364.4 | Benzeneacetamide, substituted pyrimidine |
| N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide | 964-04-5 | C₁₃H₁₄N₄O₃ | 286.28 | Benzamide, dimethylpyrimidine |
| Benzathine benzylpenicillin | 1538-09-6 | C₄₈H₅₆N₆O₈S₂ | 909.12 | Benzylpenicillin, dibenzylethylenediamine |
| MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) | 23007-85-4 | C₁₂H₁₅N | 173.26 | Tetrahydropyridine, phenyl group |
Key Observations :
- Target Compound vs. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide (CAS 964-04-5): Both share a benzamide/pyrimidine backbone, but the target compound has a 1-methyl-2,6-dioxo pyrimidine substitution versus 1,3-dimethyl-2,6-dioxo in the analogue. This difference may alter hydrogen bonding capacity and metabolic stability .
- Target Compound vs. Benzathine Benzylpenicillin :
The latter contains a penicillin core linked to dibenzylethylenediamine, emphasizing antimicrobial activity. The target compound’s pyrimidine ring may instead target enzymes like dihydrofolate reductase or kinases . - Target Compound vs. MPTP: MPTP’s tetrahydropyridine structure is neurotoxic, damaging dopaminergic neurons. While the target compound’s pyrimidine ring is structurally distinct, its amino and dioxo groups could confer redox activity, warranting toxicity studies .
Functional and Pharmacological Comparisons
Research Findings :
- MPTP : Induces parkinsonism via conversion to MPP⁺, which inhibits mitochondrial complex I. The target compound lacks the tetrahydropyridine backbone critical for this mechanism, but its pyrimidine ring could interact with other mitochondrial targets .
- Benzathine Benzylpenicillin : Its benzylpenicillin moiety inhibits bacterial cell wall synthesis. The target compound’s benzeneacetamide group may share affinity for penicillin-binding proteins, though this remains speculative .
- N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide: Safety data highlight handling precautions (e.g., skin/eye irritation), suggesting the target compound may require similar hazard management .
Physicochemical Properties
- Solubility : The target compound’s higher molar mass (364.4 g/mol) and benzyl group may reduce aqueous solubility compared to MPTP (173.26 g/mol) but improve lipid membrane permeability.
- Stability : The 2,6-dioxo pyrimidine ring could confer susceptibility to hydrolysis under acidic conditions, contrasting with the more stable penicillin β-lactam ring in benzathine benzylpenicillin .
Biological Activity
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-(phenylmethyl)- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2-phenylacetamide
- Molecular Formula : C20H20N4O3
- Molecular Weight : 364.4 g/mol
- CAS Number : 167299-12-9
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Benzeneacetamide Group : Reaction of the pyrimidine derivative with benzeneacetamide using coupling reagents.
- Introduction of the Amino Group : Substitution reaction to introduce an amino group onto the pyrimidine ring.
Biological Activity
Benzeneacetamide derivatives have been studied for various biological activities:
Antimicrobial Properties
Research indicates that derivatives of benzeneacetamide exhibit significant antimicrobial activity. For instance, certain derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. It has been observed to inhibit cell proliferation in human cancer cell lines such as A375 (malignant melanoma). The evaluation was conducted using MTT assays to assess cell viability and LDH assays to measure cytotoxicity .
| Concentration (µM) | Viability (%) A375 | Viability (%) BJ Fibroblast |
|---|---|---|
| 10 | 90.31 ± 5.09 | 117.96 ± 7.81 |
| 30 | 82.34 ± 4.62 | 168.67 ± 16.16 |
The mechanism by which benzeneacetamide exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity, leading to altered cellular processes and pathways .
Case Studies
-
Study on Anticancer Activity :
In a study published in Applied Sciences, various benzeneacetamide derivatives were tested against human malignant melanoma (A375). The results indicated a dose-dependent decrease in cell viability, with significant effects observed at higher concentrations . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of benzeneacetamide derivatives against pathogenic bacteria. The results demonstrated that some derivatives exhibited comparable efficacy to standard antibiotics like chloramphenicol .
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?
The synthesis involves multi-step organic reactions, typically starting with the coupling of substituted pyrimidinyl and benzylamine precursors. Key steps include:
- Initial amide bond formation between a benzeneacetamide derivative and a substituted pyrimidine scaffold.
- Cyclization under controlled pH and temperature to form the tetrahydro-2,6-dioxopyrimidine core .
- Purification via column chromatography or recrystallization.
Intermediates are characterized using NMR (1H/13C for structural confirmation), mass spectrometry (exact mass verification), and HPLC (purity >95%) .
Q. Table 1: Key Characterization Techniques
| Technique | Purpose | Example Parameters |
|---|---|---|
| 1H NMR | Confirm substituent positions | δ 7.2–7.4 ppm (aromatic protons) |
| LC-MS | Verify molecular ion | [M+H]+ at m/z 410.2 |
| HPLC | Assess purity | C18 column, 90:10 acetonitrile/water |
Q. How can researchers validate the compound’s stability under experimental conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to assess thermal degradation (e.g., stability up to 150°C) .
- pH-dependent hydrolysis assays in buffers (pH 3–9) to identify labile bonds (e.g., amide or pyrimidinone cleavage) .
- Light exposure tests using UV-Vis spectroscopy to monitor photodegradation .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
Contradictions in bioactivity (e.g., varying IC50 values in kinase assays) may arise from:
- Assay conditions (e.g., ATP concentration, pH).
- Compound solubility (use DMSO stocks <1% v/v) .
- Off-target effects (e.g., binding to allosteric sites).
Resolution strategies : - Perform dose-response curves across multiple assays.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Conduct target profiling via kinase panels or proteomic studies .
Q. What strategies optimize synthetic yield while minimizing byproducts?
Key parameters for optimization:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
- Catalyst selection : Use HATU or EDCl for efficient activation .
- Solvent choice : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Yield increases by 20% at 10°C |
| Catalyst | HATU (1.2 eq) | Reduces byproducts by 15% |
| Reaction Time | 12–18 hrs | Beyond 18 hrs: degradation observed |
Q. How can computational modeling predict interactions with biological targets?
Q. What analytical methods resolve structural ambiguities in derivatives?
- X-ray crystallography for unambiguous confirmation of stereochemistry .
- 2D NMR (COSY, NOESY) to assign spatial proximity of substituents .
- High-resolution MS/MS to differentiate isomers via fragmentation patterns .
Q. How does the compound’s reactivity inform derivatization strategies?
The amide group and pyrimidinone core allow for:
- N-alkylation at the 4-amino position using alkyl halides .
- Suzuki coupling to introduce aryl/heteroaryl groups at the benzene ring .
- Oxidation of the tetrahydro-pyrimidine to a dihydro derivative for enhanced electrophilicity .
Q. What safety protocols are critical given its structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
